molecular formula C24H23NO2 B594063 (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone CAS No. 1307803-45-7

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

Cat. No.: B594063
CAS No.: 1307803-45-7
M. Wt: 357.4 g/mol
InChI Key: OHAPOWHHSCCXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone: is a minor monohydroxylated urinary metabolite of JWH 018, a synthetic cannabinoid. This compound is a derivative of WIN 55,212-2 and acts as a mildly selective agonist of the peripheral cannabinoid receptor (CB2) . It is primarily used for research and forensic applications .

Mechanism of Action

Target of Action

The primary target of the JWH 018 7-hydroxyindole metabolite is the peripheral cannabinoid (CB2) receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

JWH 018 7-hydroxyindole metabolite acts as a mildly selective agonist of the CB2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB2 receptor and activates it, leading to a series of changes in the cell.

Pharmacokinetics

It is a minor monohydroxylated urinary metabolite of jwh 018 , suggesting that it is produced in the body through the metabolism of JWH 018 and is excreted in the urine.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone involves the hydroxylation of JWH 018. This process can be achieved through various chemical reactions, including phase I metabolism using human liver microsomes (HLMs) . The reaction conditions typically involve the use of specific enzymes and cofactors to facilitate the hydroxylation process.

Industrial Production Methods: The compound is usually prepared in small quantities in laboratory settings using controlled chemical reactions .

Chemical Reactions Analysis

Types of Reactions: : (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products: : The major products formed from these reactions include various hydroxylated and reduced derivatives of JWH 018 .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include JWH 018 4-hydroxyindole metabolite, JWH 018 6-hydroxyindole metabolite, and other hydroxylated derivatives of JWH 018 .

Uniqueness: : (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is unique due to its specific hydroxylation position, which affects its binding affinity and selectivity for the CB2 receptor. This makes it a valuable tool for studying the structure-activity relationships of synthetic cannabinoids .

Properties

IUPAC Name

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-21(19-12-8-14-22(26)23(19)25)24(27)20-13-7-10-17-9-4-5-11-18(17)20/h4-5,7-14,16,26H,2-3,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAPOWHHSCCXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017771
Record name JWH-018 7-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307803-45-7
Record name JWH-018 7-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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